![molecular formula C14H19NO8 B6591839 Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate CAS No. 1646862-02-3](/img/structure/B6591839.png)
Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate
Overview
Description
Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate is a useful research compound. Its molecular formula is C14H19NO8 and its molecular weight is 329.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structures
The compound , as part of the Hantzsch 1,4-dihydropyridine derivatives family, has been the subject of various studies focusing on its synthesis and crystal structure. These studies involve the synthesis of new dihydropyridine derivatives and the examination of their crystal structures through X-ray crystallography and other advanced techniques like B3LYP/6-31 G (d) molecular orbital calculations, Hirshfeld surface, and fingerprint plots. The importance of these studies lies in understanding the molecular geometry and interactions of such compounds, which are crucial for their potential applications in various fields including pharmaceuticals and materials science (Jasinski et al., 2013).
Chemical Properties and Interactions
Investigations into the chemical properties and interactions of similar dihydropyridine derivatives reveal insights into hydrogen bonding networks and molecular conformations. Studies have shown that these compounds form specific hydrogen-bonding networks, which could be pivotal in understanding their reactivity and stability in various conditions (Metcalf & Holt, 2000). Such knowledge is fundamental for the development of new materials or drugs based on dihydropyridine structures.
Reaction Mechanisms
Understanding the reaction mechanisms of dihydropyridine derivatives is crucial for their synthesis and potential applications. Various studies have explored the rearrangement reactions and isomerization processes of these compounds. These studies help in comprehending how the structure of dihydropyridine derivatives changes under different conditions, which is essential for their targeted synthesis and application (Anderson & Johnson, 1966), (Uyehara, Miyakoshi, & Kitahara, 1979).
Application in Drug Synthesis
The compound and its derivatives have been studied for their potential application in drug synthesis. For instance, the preparation of dimethyl 4-(1-chloroethyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate and its reactions with various nucleophilic reagents have been described, which is important in the field of pharmaceutical chemistry (Gregory, Bullock, & Chen, 1979).
Novel Synthesis Methods
Recent studies have focused on novel synthesis methods of dihydropyridine derivatives. These include microwave-assisted synthesis and the use of ionic liquids, which represent a more environmentally friendly and efficient approach compared to traditional methods (Zhang, Pan, & Liu, 2009), (Sedaghat & Madjdpour, 2018).
properties
IUPAC Name |
dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxopyridine-2,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-19-9(20-2)7-15-6-8(13(17)22-4)11(16)12(21-3)10(15)14(18)23-5/h6,9H,7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXUWXFSYMTEEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)OC)CC(OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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